An In-Depth Technical Guide to Fmoc-NH-PEG5-C2-NH2: A Versatile Linker for Advanced Drug Development
An In-Depth Technical Guide to Fmoc-NH-PEG5-C2-NH2: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG5-C2-NH2 is a heterobifunctional linker molecule integral to the development of advanced therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols necessary for its effective use in research and drug development.
Core Concepts: Structure and Function
Fmoc-NH-PEG5-C2-NH2 is comprised of three key components:
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the primary amine. This allows for selective deprotection and subsequent conjugation, a cornerstone of solid-phase peptide synthesis and controlled bioconjugation.
-
PEG5 (Pentaethylene Glycol) Spacer: A hydrophilic polyethylene glycol chain consisting of five repeating ethylene glycol units. This spacer enhances the solubility and bioavailability of the resulting conjugate, a critical factor in drug design. PEG linkers are widely recognized for their ability to improve the pharmacokinetic properties of therapeutic molecules.
-
Terminal Amine (NH2): A reactive primary amine at the opposite end of the molecule, enabling covalent linkage to a second molecule of interest, typically through an amide bond.
This unique structure makes Fmoc-NH-PEG5-C2-NH2 an ideal candidate for linking two distinct molecular entities, such as a target protein binder and an E3 ligase ligand in the construction of PROTACs.
Physicochemical and Technical Data
A summary of the key quantitative data for Fmoc-NH-PEG5-C2-NH2 is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C27H38N2O7 | [1][2] |
| Molecular Weight | 502.60 g/mol | [1][2] |
| CAS Number | 2093277-71-3 | [1] |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or powder | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | -20°C for long-term storage |
Key Applications in Drug Development: PROTACs
The primary application of Fmoc-NH-PEG5-C2-NH2 is in the synthesis of PROTACs. PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins associated with disease.
The PROTAC Mechanism and the Role of the Linker
A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex (POI-PROTAC-E3 ligase) brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the POI. Poly-ubiquitinated proteins are then recognized and degraded by the proteasome.
The linker is a critical component of a PROTAC, as its length and composition influence the stability and geometry of the ternary complex, thereby affecting the efficiency of protein degradation. The PEG5 spacer in Fmoc-NH-PEG5-C2-NH2 provides the necessary flexibility and hydrophilicity to facilitate optimal ternary complex formation.
Experimental Protocols
The following are detailed methodologies for the key chemical transformations involving Fmoc-NH-PEG5-C2-NH2 in the synthesis of a PROTAC.
Protocol 1: Fmoc Deprotection
This procedure removes the Fmoc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Fmoc-NH-PEG5-C2-NH2
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve Fmoc-NH-PEG5-C2-NH2 in DMF in a round-bottom flask under an inert atmosphere.
-
Add the 20% piperidine in DMF solution to the flask. A typical ratio is 10 mL of solution per gram of the Fmoc-protected compound.
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure.
-
The resulting crude NH2-PEG5-C2-NH2 can be purified by flash column chromatography or used directly in the next step.
Protocol 2: Amide Bond Formation (Coupling to a Carboxylic Acid)
This protocol describes the coupling of the newly exposed amine to a molecule containing a carboxylic acid, such as a target protein ligand.
Materials:
-
NH2-PEG5-C2-NH2 (from Protocol 1)
-
Carboxylic acid-containing molecule (e.g., POI ligand) (1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF
-
Nitrogen or argon atmosphere
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve NH2-PEG5-C2-NH2 in anhydrous DMF.
-
Add the solution of NH2-PEG5-C2-NH2 to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the crude product can be purified by preparative high-performance liquid chromatography (HPLC).
PROTAC Synthesis Workflow
The synthesis of a PROTAC using Fmoc-NH-PEG5-C2-NH2 typically follows a modular approach.
Conclusion
Fmoc-NH-PEG5-C2-NH2 is a valuable and versatile tool in modern drug discovery. Its well-defined structure, featuring a selectively removable protecting group, a biocompatible spacer, and a reactive amine, makes it highly suitable for the construction of complex therapeutic molecules like PROTACs. The protocols and data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this linker in their drug development endeavors, ultimately contributing to the advancement of novel therapeutics.
